molecular formula C22H25N5OS B12032851 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide CAS No. 769143-05-7

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

Cat. No.: B12032851
CAS No.: 769143-05-7
M. Wt: 407.5 g/mol
InChI Key: JBWFCUSJYVUZMQ-OEAKJJBVSA-N
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Description

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Schiff Base Formation: The final step involves the condensation of the triazole-thioether derivative with an aldehyde or ketone to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde or ketone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes/ketones.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the Schiff base moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

769143-05-7

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H25N5OS/c1-4-27-21(19-8-6-5-7-9-19)25-26-22(27)29-15-20(28)24-23-14-17-10-12-18(13-11-17)16(2)3/h5-14,16H,4,15H2,1-3H3,(H,24,28)/b23-14+

InChI Key

JBWFCUSJYVUZMQ-OEAKJJBVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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